[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide
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Overview
Description
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective agents to ensure the desired reaction pathway is followed.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions might need specific solvents and temperatures to achieve the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide can be compared with other compounds that have similar structures or properties. Some of these similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory properties.
CID 5161 (salicylsalicylic acid): Used in the treatment of various conditions.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
Uniqueness
What sets this compound apart from these similar compounds is its unique reactivity and stability, which allow it to participate in a broader range of chemical reactions and applications. Its specific molecular structure also provides distinct interactions with biological targets, making it valuable in both research and industrial contexts.
Properties
IUPAC Name |
[N-[(2,3-dimethoxyphenyl)methylideneamino]-C-prop-2-enylsulfanylcarbonimidoyl]azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S.BrH/c1-4-8-19-13(14)16-15-9-10-6-5-7-11(17-2)12(10)18-3;/h4-7,9H,1,8H2,2-3H3,(H2,14,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAIYCBFRUAXEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN=C([NH3+])SCC=C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C=NN=C([NH3+])SCC=C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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